Target Engagement: GSK572A Binds EchA6 Whereas GSK366A Was Misassigned to MmpL3
GSK572A and the THPP chemotype selectively pull down EchA6 in a stereospecific manner, rather than the previously assigned target MmpL3. In contrast, the structurally related analog GSK366A had been annotated as an MmpL3 inhibitor, but subsequent chemical proteomics demonstrated that THPP compounds including GSK572A and GSK366A both engage EchA6 [1]. This target reassignment fundamentally distinguishes GSK572A from MmpL3-targeting anti-TB agents and from analogs with unresolved target identity.
| Evidence Dimension | Molecular target identity |
|---|---|
| Target Compound Data | EchA6 (validated via stereospecific pull-down and competitive CoA-binding displacement) |
| Comparator Or Baseline | MmpL3 (previously assigned target for THPP class, including analog GSK366A); GSK366A also binds EchA6 per pull-down |
| Quantified Difference | Qualitative difference in target assignment; stereospecificity confirmed by enantiomer pull-down differential |
| Conditions | Chemical proteomics pull-down using immobilized THPP probes with M. tuberculosis lysates; competition assays with acyl-CoA |
Why This Matters
This target validation ensures that procurement of GSK572A provides a probe with a defined, experimentally confirmed mechanism distinct from MmpL3 inhibitors, which is critical for phenotypic screening and pathway deconvolution studies.
- [1] Cox JA, Abrahams KA, Alemparte C, Ghidelli-Disse S, Rullas J, Angulo-Barturen I, Singh A, Gurcha SS, Nataraj V, Bethell S, Remuinan MJ, Encinas L, Jervis PJ, Cammack NC, Bhatt A, Kruse U, Bantscheff M, Futterer K, Barros D, Ballell L, Drewes G, Besra GS. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria. Nat Microbiol. 2016 Jan 18;1:15006. View Source
